3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including imidazole, pyridine, and benzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core is synthesized through a cyclization reaction involving a diketone and an amine.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using 4-(prop-2-en-1-yloxy)benzoyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Cyclization: The propyl chain can participate in intramolecular cyclization reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acid or base catalysts to promote ring closure.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various substituted benzoyl derivatives.
Cyclization: Formation of cyclic derivatives with potential biological activity.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole and pyridine moieties can participate in hydrogen bonding and π-π interactions, while the benzoyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(prop-2-en-1-yloxy)phenyl)urea
- 3-hydroxy-1-(3-(1H-imidazol-1-yl)propyl)-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(prop-2-en-1-yloxy)phenyl)thiourea
Uniqueness
The unique combination of functional groups in 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[4-(prop-2-en-1-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one provides it with distinct chemical and biological properties. The presence of both imidazole and pyridine rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-2-15-33-20-8-6-18(7-9-20)23(30)21-22(19-5-3-10-26-16-19)29(25(32)24(21)31)13-4-12-28-14-11-27-17-28/h2-3,5-11,14,16-17,22,30H,1,4,12-13,15H2/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKXICXJIRWQRC-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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